molecular formula C22H30N4O4 B1574251 RJR-2403 hemioxalate

RJR-2403 hemioxalate

カタログ番号 B1574251
分子量: 414.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RJR-2403 hemioxalate(Metanicotine;  Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM);  > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).  in vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine. in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration.

科学的研究の応用

1. CNS Selectivity and Cognitive Enhancement

RJR-2403, a CNS-selective nicotinic agonist, has been shown to significantly improve cognitive functions. It was found to be effective in reversing amnesia and enhancing memory in rats with brain lesions, indicating potential for neurological disease treatment where cholinergic neurotransmission is compromised (Lippiello et al., 1996).

2. Selectivity for α4β2 Receptor Subtype

Studies on human nicotinic acetylcholine (ACh) receptor subtypes have shown that RJR-2403 is a potent and selective activator of human α4β2 receptors. This specificity is crucial for understanding the pharmacology of nicotinic cholinergic systems and potentially developing targeted therapeutics (Papke et al., 2000).

3. Influence on Neurotransmitter Release

RJR-2403 has been observed to increase the release of acetylcholine, norepinephrine, dopamine, and serotonin in the rat cortex. These effects are comparable to those of nicotine, suggesting its role in modulating cortical neurotransmitter release (Summers et al., 1996).

4. In Vitro Characterization

In vitro studies indicate that RJR-2403 binds with high affinity to rat brain cortex and is effective in activating rat thalamic synaptosomes. It demonstrates higher potency and selectivity for CNS vs. muscle or ganglionic nAChRs than nicotine, making it an important tool for studying nicotinic cholinergic systems (Bencherif et al., 1996).

5. PET Studies

Positron emission tomographic (PET) studies of [11C]RJR-2403 in baboons showed a homogeneous distribution of radioactivity in the brain, indicating its potential for studying brain nicotinic receptors in vivo (Studenov et al., 2001).

6. Cognitive Function Improvement

RJR-2403 has shown efficacy in improving cognitive performance and has a long duration of action, indicating its potential as a treatment for cognitive dysfunction. However, its effectiveness might be limited in populations with decreased nicotinic receptor numbers, such as aged rats (Levin & Christopher, 2002).

7. Cholinergic Analgesia

Research indicates a sex difference in the potency of RJR-2403 in producing antinociception, suggesting the involvement of nicotinic components and the potential for developing novel pain therapy (Chiari et al., 1999).

8. Neuroprotective and Anti-inflammatory Effects

RJR-2403 may have neuroprotective effects, as suggested by studies on intracerebral hemorrhage in mice. It did not affect the size of hemorrhage or brain edema but showed potential neuroprotective action (Hijioka et al., 2012).

特性

製品名

RJR-2403 hemioxalate

分子式

C22H30N4O4

分子量

414.5

SMILES

CNCC/C([H])=C([H])/C1=CN=CC=C1.CNCC/C([H])=C([H])/C2=CN=CC=C2.OC(C(O)=O)=O

同義語

(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RJR-2403 hemioxalate
Reactant of Route 2
Reactant of Route 2
RJR-2403 hemioxalate
Reactant of Route 3
Reactant of Route 3
RJR-2403 hemioxalate
Reactant of Route 4
Reactant of Route 4
RJR-2403 hemioxalate
Reactant of Route 5
RJR-2403 hemioxalate
Reactant of Route 6
RJR-2403 hemioxalate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。